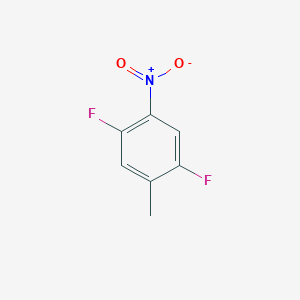
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid is a complex organic compound that features both tert-butoxycarbonyl and tert-butyldiphenylsilyloxy groups. These groups are often used in organic synthesis for protecting functional groups during chemical reactions. The compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid typically involves multiple steps. One common method includes the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the tert-butyldiphenylsilyloxy (TBDPS) group is used to protect the hydroxyl group. The synthesis may involve the following steps:
Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Protection of the hydroxyl group: The Boc-protected amino acid is then reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole to form the TBDPS-protected compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid can undergo various types of chemical reactions, including:
Deprotection reactions: Removal of the Boc and TBDPS groups under acidic or basic conditions.
Substitution reactions: The protected groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection of Boc group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Deprotection of TBDPS group: Achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or hydroxyl compounds, which can then be further modified or used in subsequent reactions.
Scientific Research Applications
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc and TBDPS groups protect the amino and hydroxyl functionalities, respectively, allowing for selective reactions to occur at other sites of the molecule. The deprotection steps then reveal the functional groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid: Lacks the TBDPS group, making it less versatile in protecting hydroxyl functionalities.
(S)-2-Amino-3-(tert-butyldiphenylsilyloxy)propanoic acid: Lacks the Boc group, making it less effective in protecting amino functionalities.
Uniqueness
(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid is unique due to the presence of both Boc and TBDPS groups, which provide dual protection for amino and hydroxyl functionalities. This dual protection allows for greater flexibility and selectivity in synthetic organic chemistry .
Properties
IUPAC Name |
(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZTEHILLYKKM-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)






![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)

![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)



![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
